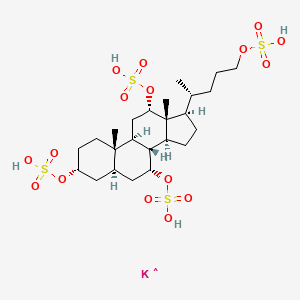

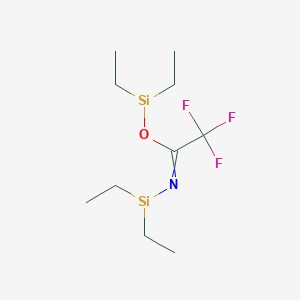

![molecular formula C₂₂H₄₂N₂O₆ B1139789 tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate CAS No. 205379-08-4](/img/structure/B1139789.png)

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The introduction of "tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate" involves understanding its relevance in the synthesis and study of complex organic compounds, particularly those involving tert-butyl groups and amino acids.

Synthesis Analysis

A general method for the synthesis of enantiopure non-natural alpha-amino acids involves the key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, derived from l-glutamic acid, leading to a variety of delta, epsilon-unsaturated alpha-amino acids (Constantinou-Kokotou et al., 2001).

Molecular Structure Analysis

The study of molecular structures often involves X-ray crystallography and NMR spectroscopy. For example, X-ray studies of related tert-butyl compounds reveal specific molecular conformations and interactions, such as hydrogen bonding and molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Chemical Reactions and Properties

Research on tert-butyl-based compounds includes exploring their reactivity and chemical properties. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in multicomponent reactions involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments and applications. However, specific studies on the physical properties of "tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate" were not found in the search results.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are essential for the application of organic compounds in synthesis and industry. For example, the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media demonstrates the application of organic synthesis in producing key intermediates for pharmaceuticals (Liu et al., 2018).

Applications De Recherche Scientifique

Applications in Asymmetric Hydrogenation and Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation : The compound tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate, as part of a ligand system, has been utilized in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is essential for the efficient production of chiral pharmaceutical ingredients, especially those containing amino acid or secondary amine components. The high enantioselectivities and catalytic activities of these rhodium complexes are particularly notable in this context (Imamoto et al., 2012).

Role in Polymer and Material Science

Poly(amido-amine)s Synthesis : The compound is part of the synthesis process for poly(amido-amine)s (PAAs), which are notable for their endosomolytic properties. These polymers have varying basicity levels and show significant differences in cytotoxicity and pH-dependent hemolysis, indicating their potential in various biological applications (Ferruti et al., 2000).

Diels‐Alder Reaction : The compound has been involved in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, highlighting its significance in complex organic synthesis processes and the development of pharmaceutical intermediates (Padwa et al., 2003).

Contributions to Medicinal Chemistry

Synthesis of Non-natural Alpha-amino Acids : The compound serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids. This methodology is instrumental in the synthesis of complex molecules like (S)-2-amino-oleic acid, underscoring its importance in medicinal chemistry and drug development (Constantinou-Kokotou et al., 2001).

Propriétés

IUPAC Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEOTGKREMTOTD-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

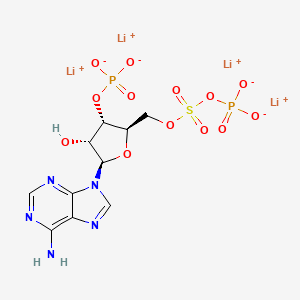

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

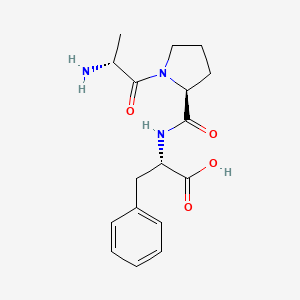

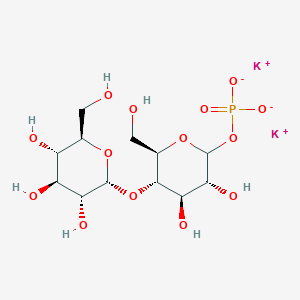

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)

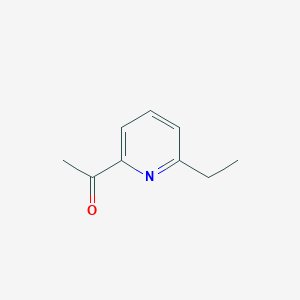

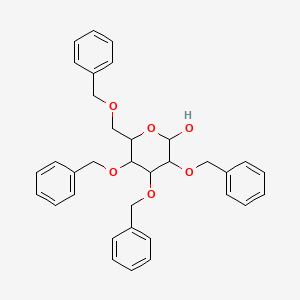

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)

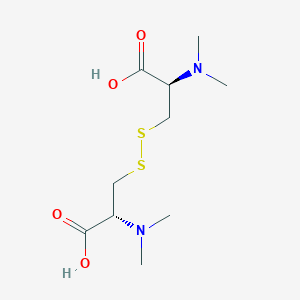

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)